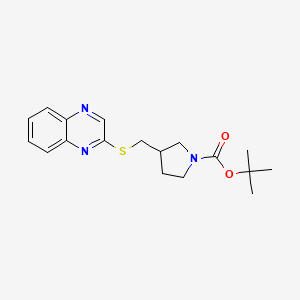
(3-Chloro-5-fluoro-phenyl)-propynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-5-fluoro-phenyl)-propynoic acid is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with a propynoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-fluoro-phenyl)-propynoic acid typically involves the introduction of the chloro and fluoro groups onto a phenyl ring, followed by the addition of a propynoic acid group. One common method involves the use of trimethylsilyldiazomethane in diethyl ether, which is added to a solution of (3-chloro-5-fluoro-phenyl)acetic acid in methanol and toluene. The mixture is stirred at room temperature, and acetic acid is added to terminate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions: (3-Chloro-5-fluoro-phenyl)-propynoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The propynoic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation or reduction reactions can produce different carboxylic acid or alcohol derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-5-fluoro-phenyl)-propynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Chloro-5-fluoro-phenyl)-propynoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The propynoic acid group can participate in reactions that modify the activity of these targets, leading to specific biological effects.
Comparación Con Compuestos Similares
3-Chloro-5-fluorophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a propynoic acid group.
1-Bromo-3-chloro-5-fluorobenzene: Contains a bromo group instead of a propynoic acid group.
Uniqueness: (3-Chloro-5-fluoro-phenyl)-propynoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with the propynoic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H4ClFO2 |
|---|---|
Peso molecular |
198.58 g/mol |
Nombre IUPAC |
3-(3-chloro-5-fluorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H4ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,(H,12,13) |
Clave InChI |
VIHGGRCHSRPUOS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Cl)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)



![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)





![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)



